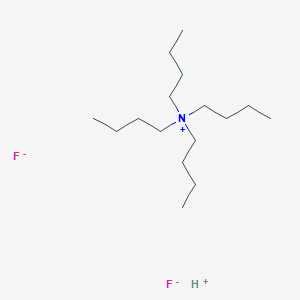
Tetrabutylammonium Hydrogen Difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylammonium Hydrogen Difluoride is a quaternary ammonium salt with the chemical formula C₁₆H₃₇F₂N. It is known for its strong acidic properties and is commonly used in various chemical reactions and industrial applications. This compound is particularly valued for its ability to act as a source of fluoride ions in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabutylammonium Hydrogen Difluoride is typically synthesized by reacting tetrabutylamine with hydrogen fluoride. The reaction conditions need to be carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, this compound can be produced through an ion-exchange process involving hydrofluoric acid and tetrabutylammonium bromide. The resulting product is then purified and collected as an oil .
Chemical Reactions Analysis
Types of Reactions: Tetrabutylammonium Hydrogen Difluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in nucleophilic substitution reactions where it acts as a source of fluoride ions.
Deprotection Reactions: It is used to remove silyl ether protecting groups in organic synthesis.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include silyl ethers and various electrophiles.
Conditions: These reactions typically occur in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions include desilylated compounds and various fluorinated organic molecules .
Scientific Research Applications
Tetrabutylammonium Hydrogen Difluoride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Tetrabutylammonium Hydrogen Difluoride exerts its effects involves the release of fluoride ions. These ions can participate in various chemical reactions, acting as nucleophiles or bases. The compound’s ability to form strong hydrogen bonds with protic solvents also influences its reactivity and selectivity in different reactions .
Comparison with Similar Compounds
Tetrabutylammonium Fluoride: This compound is similar in structure but lacks the hydrogen difluoride component.
Tetrabutylammonium Bromide: Another quaternary ammonium salt, used in ion-exchange processes but does not provide fluoride ions.
Uniqueness: Tetrabutylammonium Hydrogen Difluoride is unique due to its strong acidic properties and its ability to act as a bifluoride source, making it particularly useful in specific chemical reactions where other fluoride sources may not be as effective .
Properties
Molecular Formula |
C16H37F2N |
|---|---|
Molecular Weight |
281.47 g/mol |
IUPAC Name |
hydron;tetrabutylazanium;difluoride |
InChI |
InChI=1S/C16H36N.2FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H/q+1;;/p-1 |
InChI Key |
ZHBDKVWQJKYIFF-UHFFFAOYSA-M |
Canonical SMILES |
[H+].CCCC[N+](CCCC)(CCCC)CCCC.[F-].[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


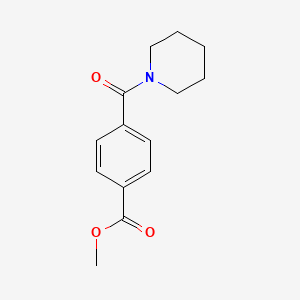
![Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15131468.png)
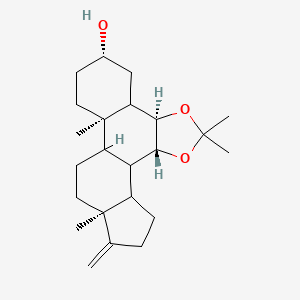
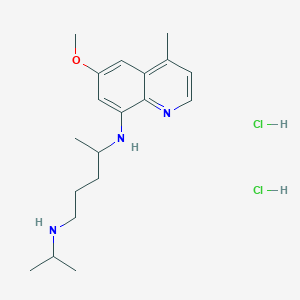
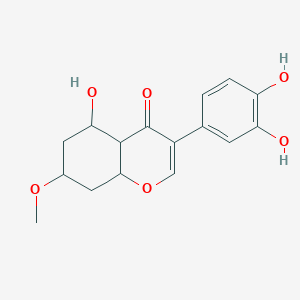
![9,9'-Spirobi[fluorene]-2',7-diyldiboronic acid](/img/structure/B15131505.png)
![N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate](/img/structure/B15131508.png)

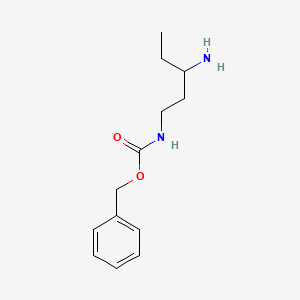
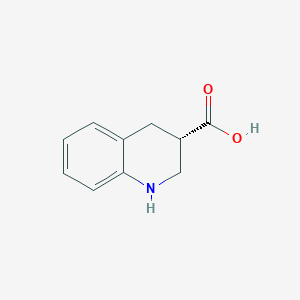
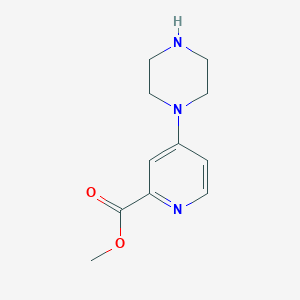

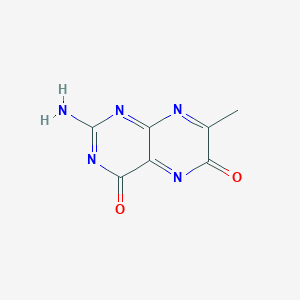
![(2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide](/img/structure/B15131575.png)
